molecular formula C9H11ClO2 B1278227 1-(2-Chloroethoxy)-4-methoxybenzene CAS No. 3383-74-2

1-(2-Chloroethoxy)-4-methoxybenzene

Cat. No.: B1278227
CAS No.: 3383-74-2
M. Wt: 186.63 g/mol
InChI Key: CAMJRUQPYAEKHX-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-methoxybenzene can be synthesized through the reaction of 4-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol is replaced by the 2-chloroethoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 1-(2-ethoxy)-4-methoxybenzene.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding amines or thioethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products:

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(2-ethoxy)-4-methoxybenzene.

    Substitution: 1-(2-azidoethoxy)-4-methoxybenzene or 1-(2-thioethoxy)-4-methoxybenzene.

Scientific Research Applications

1-(2-Chloroethoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chloroethoxy and methoxy substituents on biological activity.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-4-methoxybenzene depends on the specific application. In general, the compound can interact with various molecular targets through its chloroethoxy and methoxy groups. These interactions can lead to changes in the structure and function of target molecules, such as enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: This compound has a similar chloroethoxy group but lacks the aromatic ring and methoxy group.

    2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a chloroethoxy group.

    2-Chloroethanol: Contains the chloroethoxy group but lacks the aromatic ring and methoxy group.

Uniqueness: 1-(2-Chloroethoxy)-4-methoxybenzene is unique due to the presence of both the chloroethoxy and methoxy groups attached to an aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-(2-chloroethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMJRUQPYAEKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435259
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-74-2
Record name 1-(2-Chloroethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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